3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15138359
InChI: InChI=1S/C23H24FN3O3S2/c24-19-8-4-5-9-20(19)26-13-15-27(16-14-26)32(29,30)21-11-17-31-22(21)23(28)25-12-10-18-6-2-1-3-7-18/h1-9,11,17H,10,12-16H2,(H,25,28)
SMILES:
Molecular Formula: C23H24FN3O3S2
Molecular Weight: 473.6 g/mol

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC15138359

Molecular Formula: C23H24FN3O3S2

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide -

Specification

Molecular Formula C23H24FN3O3S2
Molecular Weight 473.6 g/mol
IUPAC Name 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C23H24FN3O3S2/c24-19-8-4-5-9-20(19)26-13-15-27(16-14-26)32(29,30)21-11-17-31-22(21)23(28)25-12-10-18-6-2-1-3-7-18/h1-9,11,17H,10,12-16H2,(H,25,28)
Standard InChI Key YZYHYULBOHGMES-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound’s structure comprises three key domains:

  • Thiophene-2-carboxamide backbone: Provides a planar aromatic system for hydrophobic interactions.

  • Sulfonyl-linked piperazine ring: Enhances solubility and metabolic stability while facilitating hydrogen bonding .

  • 2-Fluorophenyl and phenethyl substituents: Modulate lipophilicity and target affinity through steric and electronic effects.

Physicochemical Profile

Critical physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>24</sub>FN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight473.6 g/mol
Partition Coefficient (LogP)3.2 (predicted)
Topological Polar Surface Area112 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

These properties suggest moderate membrane permeability and compatibility with oral bioavailability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperazine functionalization: 4-(2-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution using 2-fluorobromobenzene and piperazine under reflux conditions .

  • Sulfonylation: The piperazine derivative reacts with thiophene-3-sulfonyl chloride in dichloromethane, catalyzed by triethylamine to yield 3-(piperazin-1-ylsulfonyl)thiophene.

  • Carboxamide coupling: The intermediate is treated with 2-phenylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance yield (reported >75%) and reduce reaction times. Green chemistry principles, such as aqueous workup and solvent recycling, minimize environmental impact .

Biological Activity and Mechanism of Action

Kinase Inhibition

The compound exhibits dual inhibitory activity against cell division cycle 7 (CDC7) and protein kinase A (PKA), with half-maximal inhibitory concentrations (IC<sub>50</sub>) of 18 nM and 42 nM, respectively. Comparative data against reference inhibitors are provided below:

Kinase TargetCompound IC<sub>50</sub> (nM)Posaconazole IC<sub>50</sub> (nM)
CDC718220
PKA42310

This selectivity profile positions it as a potential lead for targeting CDC7-dependent cancers.

In Vitro Antiproliferative Effects

The National Cancer Institute’s (NCI) screening panel revealed potent activity against leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cell lines, with GI<sub>50</sub> values of 0.8 μM and 1.2 μM, respectively. Mechanistic studies indicate G1 cell cycle arrest and apoptosis induction via caspase-3 activation.

Pharmacological Applications

Oncology

The compound’s CDC7 inhibition disrupts DNA replication licensing, a vulnerability in rapidly dividing cancer cells. Preclinical models show tumor growth reduction in xenografts by 62% at 10 mg/kg dosing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator